1,3-Dimethyl-1H-thieno[2,3-c]pyrazole
Description
Properties
Molecular Formula |
C7H8N2S |
|---|---|
Molecular Weight |
152.22 g/mol |
IUPAC Name |
1,3-dimethylthieno[2,3-c]pyrazole |
InChI |
InChI=1S/C7H8N2S/c1-5-6-3-4-10-7(6)9(2)8-5/h3-4H,1-2H3 |
InChI Key |
UJZNUYYGAXKIIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=CS2)C |
Origin of Product |
United States |
Foundational & Exploratory
Unlocking the Therapeutic Promise of 1,3-Dimethyl-1H-thieno[2,3-c]pyrazoles: A Technical Guide for Drug Discovery
Foreword: A New Frontier in Heterocyclic Chemistry
The confluence of thiophene and pyrazole rings has given rise to the thienopyrazole scaffold, a privileged structure in medicinal chemistry. Among its isomers, the 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole core has emerged as a particularly promising framework for the development of novel therapeutics. This technical guide provides an in-depth exploration of the pharmacological potential of this heterocyclic system, offering researchers and drug development professionals a comprehensive resource on its synthesis, biological activities, and mechanisms of action. Our focus extends beyond a mere recitation of facts to an analysis of the causal relationships between chemical structure and biological function, aiming to empower the rational design of next-generation therapeutic agents.
The this compound Scaffold: Synthesis and Physicochemical Properties
The synthetic accessibility of a chemical scaffold is a cornerstone of its viability in drug discovery. The this compound core is readily synthesized through established methodologies, with the Gewald reaction being a particularly efficient approach.
Synthetic Strategy: The Gewald Reaction
The Gewald reaction, a multi-component condensation, offers a robust and versatile route to polysubstituted thiophenes. For the synthesis of the this compound backbone, a typical approach involves the reaction of a 1,3-dicarbonyl compound with a cyanoacetamide and elemental sulfur in the presence of a base.
Experimental Protocol: Gewald Synthesis of a this compound Precursor
Objective: To synthesize a key 2-amino-3-cyanothiophene intermediate, a precursor to the this compound core.
Materials:
-
Pentane-2,4-dione
-
Cyanoacetamide
-
Elemental Sulfur
-
Morpholine (or other suitable base)
-
Ethanol (or other suitable solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of pentane-2,4-dione and cyanoacetamide in ethanol.
-
Addition of Sulfur: To the stirred solution, add a stoichiometric amount of elemental sulfur.
-
Initiation of Reaction: Add a catalytic amount of morpholine to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 2-amino-3-cyano-4,6-dimethylthiophene.
-
Cyclization: The resulting aminothiophene can then be cyclized with a suitable hydrazine derivative to form the final this compound core.
Anticancer Potential: A Multi-faceted Approach
Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a broad range of human cancer cell lines.[1] Their mechanism of action appears to be multi-pronged, involving the modulation of key signaling pathways and the disruption of essential cellular machinery.[1][2]
Mechanism of Action: Kinase Inhibition and Microtubule Disruption
A prominent derivative, N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide (Tpz-1), has been identified as a potent and selective cytotoxic agent.[1] In vitro studies have revealed that Tpz-1 interferes with cell cycle progression and modulates the phosphorylation status of several key kinases, including p38, CREB, Akt, and STAT3.[1] Furthermore, it induces hyperphosphorylation of Fgr, Hck, and ERK1/2 kinases.[1] This modulation of critical signaling pathways, which are often dysregulated in cancer, contributes to its potent anticancer effects.[3]
Crucially, Tpz-1 has also been shown to disrupt microtubule and mitotic spindle formation.[1] This mechanism is shared by several successful anticancer drugs and leads to mitotic arrest and subsequent apoptosis. The induction of apoptosis by Tpz-1 in leukemia cells has been confirmed through the activation of caspase-3/7, accumulation of reactive oxygen species, and loss of mitochondrial integrity.[2]
Caption: Signaling pathways modulated by thienopyrazole derivatives in cancer cells.
In Vitro Cytotoxicity Evaluation: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing the cytotoxic potential of novel compounds.[4] It provides a quantitative measure of cell viability, allowing for the determination of key parameters such as the half-maximal inhibitory concentration (IC50).
Experimental Protocol: MTT Assay for Cytotoxicity Screening
Objective: To determine the IC50 value of a this compound derivative against a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HCT-116)
-
Complete cell culture medium
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the existing medium from the wells and add the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[4]
Cell Cycle Analysis: Unveiling the Impact on Cell Division
To further elucidate the antiproliferative mechanism, cell cycle analysis by flow cytometry is a powerful tool. This technique allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing any cell cycle arrest induced by the test compound.
Experimental Protocol: Cell Cycle Analysis using Propidium Iodide Staining
Objective: To determine the effect of a this compound derivative on the cell cycle distribution of a cancer cell line.
Materials:
-
Cancer cell line
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat the cancer cells with the test compound at a relevant concentration (e.g., its IC50 value) for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and then fix them by dropwise addition of ice-cold 70% ethanol while vortexing. This permeabilizes the cells.
-
Staining: Centrifuge the fixed cells, remove the ethanol, and resuspend the cell pellet in PI staining solution. The PI will intercalate with the DNA, and the RNase A will degrade any RNA to prevent non-specific staining.
-
Incubation: Incubate the cells in the staining solution at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell, allowing for the differentiation of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
-
Data Interpretation: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle and compare the distribution between treated and untreated cells. An accumulation of cells in a particular phase suggests a compound-induced cell cycle arrest at that checkpoint.
Anti-inflammatory Properties: Quelling the Fire of Inflammation
Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and autoimmune conditions. The thieno[2,3-c]pyrazole scaffold has also shown promise as a source of anti-inflammatory agents.
Mechanism of Action: Targeting Inflammatory Mediators
The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). By inhibiting COX enzymes, these compounds can reduce the production of prostaglandins, which are potent inflammatory mediators. Further research is needed to fully elucidate the specific anti-inflammatory mechanisms of this compound derivatives.
In Vivo Evaluation: The Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rodents is a widely used and reliable method for screening the acute anti-inflammatory activity of novel compounds.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of a this compound derivative.
Materials:
-
Wistar or Sprague-Dawley rats
-
Test compound
-
Carrageenan solution (1% in saline)
-
Positive control (e.g., Indomethacin)
-
Vehicle control
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compound, positive control, or vehicle control to different groups of rats via an appropriate route (e.g., oral gavage).
-
Induction of Inflammation: After a specific time (e.g., 1 hour) to allow for drug absorption, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.
Antimicrobial Activity: A New Weapon in the Fight Against Drug Resistance
The emergence of multidrug-resistant pathogens poses a significant threat to global health. The thieno[2,3-c]pyrazole scaffold has been explored for its potential to yield novel antimicrobial agents.
Mechanism of Action: Targeting Essential Bacterial Processes
The antimicrobial mechanism of pyrazole-based compounds is diverse and can involve the inhibition of essential bacterial enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis. For instance, some pyrazole derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication. The specific antimicrobial targets of this compound derivatives are an active area of investigation.
In Vitro Susceptibility Testing: The Broth Microdilution Method
The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the drug that inhibits the visible growth of the microorganism.
Experimental Protocol: Broth Microdilution for MIC Determination
Objective: To determine the MIC of a this compound derivative against a panel of pathogenic bacteria.
Materials:
-
Bacterial strains of interest
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Test compound
-
Positive control antibiotic
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria in the appropriate broth.
-
Serial Dilution of Compound: Prepare a series of two-fold dilutions of the test compound in the broth in the wells of a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at the optimal temperature for the growth of the bacteria for a specified period (e.g., 18-24 hours).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader to measure the optical density.
Structure-Activity Relationship (SAR): Guiding Rational Drug Design
Understanding the structure-activity relationship is paramount for optimizing the pharmacological properties of a lead compound. For the this compound scaffold, the nature and position of substituents can profoundly influence its biological activity.
While a comprehensive SAR for this specific scaffold is still under development, preliminary studies on related thienopyrazoles suggest that:
-
Substituents on the Phenyl Ring at N-1: The electronic and steric properties of substituents on the N-1 phenyl ring can significantly impact activity. Electron-withdrawing or electron-donating groups can modulate the overall electron density of the heterocyclic system, influencing its interaction with biological targets.
-
Modifications at the C-5 Position: The C-5 position offers a key handle for derivatization. The introduction of different functional groups, such as carbohydrazides, can serve as a point of attachment for various pharmacophores, leading to compounds with diverse biological profiles. For instance, the carbohydrazide moiety in Tpz-1 is crucial for its potent anticancer activity.
A systematic exploration of the chemical space around the this compound core is warranted to establish a detailed SAR, which will be instrumental in the design of more potent and selective drug candidates.
Future Directions and Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The compelling anticancer, anti-inflammatory, and antimicrobial potential highlighted in this guide underscores the importance of continued research in this area.
Future efforts should focus on:
-
Expansion of the Chemical Library: The synthesis and biological evaluation of a wider range of derivatives to establish a comprehensive SAR.
-
Elucidation of Mechanisms of Action: In-depth studies to identify the specific molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety Studies: Preclinical evaluation of promising candidates in relevant animal models to assess their therapeutic efficacy and safety profiles.
References
- Hess, J. D. (2022). Exploring the Anticancer Mechanism of Thienopyrazole Derivative Tpz-1 in Acute Myeloid Leukemia.
-
Hess, J. D., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. International Journal of Molecular Sciences, 23(12), 6786. [Link]
- Kumar, A., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(10), 1235-1249.
- Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5739.
- Özdemir, A., et al. (2021).
- Othman, I. M. M., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(1), 561-577.
- Gaber, M., et al. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 9, 735621.
-
Hess, J. D., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. ResearchGate. [Link]
- Othman, I. M. M., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo- thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors.
- Gaber, M., et al. (2021). Results of in vitro cytotoxicity of compounds 5a-d against human colon cancer cell line (HCT-116).
Sources
- 1. Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro [mdpi.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole, a heterocyclic compound of interest in medicinal chemistry. Given the limited publicly available data on this specific molecule, this document synthesizes information from closely related analogues and the broader thieno[2,3-c]pyrazole class to offer valuable insights for research and development.
Core Compound Identification
This compound is a bicyclic aromatic compound featuring a thiophene ring fused to a pyrazole ring, with methyl groups at positions 1 and 3.
| Identifier | Value |
| CAS Number | 50734-86-6 |
| Molecular Formula | C₈H₈N₂S |
| Molecular Weight | 164.23 g/mol |
| Canonical SMILES | CN1N=C(C)C2=C1SC=C2 |
| InChI Key | InChIKey=VADYTJNNMSGOAV-UHFFFAOYSA-N |
The Thieno[2,3-c]pyrazole Scaffold: A Privileged Structure in Drug Discovery
The thieno[2,3-c]pyrazole core is a significant pharmacophore in modern medicinal chemistry.[1] This scaffold combines the structural features of pyrazole and thiophene, both of which are prevalent in a wide range of biologically active molecules. Pyrazole derivatives, for instance, are components of approved drugs for various cancers, including leukemias and lymphomas.[1] Similarly, thiophene-containing compounds are utilized in the treatment of diverse medical conditions.[1]
The fusion of these two rings into the thieno[2,3-c]pyrazole system has given rise to compounds with a spectrum of promising biological activities, including:
While other isomers like thieno[3,2-c]pyrazole have been extensively studied, the thieno[2,3-c]pyrazole scaffold is emerging as a desirable template for developing novel therapeutic agents.[1]
Synthesis Strategies for the Thieno[2,3-c]pyrazole Core
A representative synthesis for a related compound, methyl 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate, starts with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde. This precursor is converted to a chloronitrile, which then reacts with methyl thioglycolate to form the thieno[2,3-c]pyrazole ring system.[3][4]
Proposed Synthetic Workflow for this compound:
A potential pathway to the title compound could involve a multi-step sequence starting from a suitably substituted pyrazole. The key would be the introduction of a thiophene ring fused at the 2,3-position of the pyrazole.
Sources
Navigating the Uncharted: A Technical Safety Guide to 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole. This guide is a rigorously compiled synthesis of data from structurally related thienopyrazoles, pyrazole derivatives, and general principles of heterocyclic chemistry. It is intended to provide a comprehensive safety framework, but it is not a substitute for a compound-specific, officially mandated SDS. All laboratory work should be preceded by a thorough, site-specific risk assessment.
Introduction: Understanding the Compound and its Context
This compound is a member of the thienopyrazole family, a class of bicyclic heterocyclic compounds combining thiophene and pyrazole rings.[1][2] These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, which include anti-inflammatory, antimicrobial, antiviral, and even anticancer properties.[1][3][4] The potent bioactivity of these compounds necessitates a proactive and informed approach to safety. The causality behind stringent handling protocols stems from the fact that the very mechanisms making these molecules effective as kinase inhibitors or signaling pathway modulators in cancer cells could also pose risks to the researchers handling them.[1] This guide provides the foundational knowledge to manage these risks effectively.
Hazard Identification and Risk Profile
Based on the toxicological profiles of related pyrazole and thienopyrazole derivatives, this compound should be treated as a potentially hazardous substance. The primary risks are extrapolated from analogous compounds and are summarized below.
Table 1: Extrapolated Hazard Profile
| Hazard Class | Anticipated Risk | Basis of Assessment (Structurally Similar Compounds) |
| Acute Oral Toxicity | Harmful if swallowed. | SDS for various pyrazole derivatives consistently list this warning.[5][6][7][8] |
| Skin Corrosion/Irritation | Causes skin irritation. | A common characteristic of functionalized pyrazoles.[5][8][9] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Standard warning for many nitrogen-containing heterocyclic compounds.[5][6][9] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust or aerosols. | A frequent precaution for powdered organic compounds.[5] |
| Specific Target Organ Toxicity | Potential for target organ effects with prolonged or repeated exposure. | Some pyrazole derivatives have shown effects on the liver, kidneys, and other organs.[6] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | A warning present for some dimethyl-pyrazole derivatives.[6] |
| Chronic Effects | Unknown, but biological activity suggests caution. | Thienopyrazoles are known to interact with critical cellular pathways like MAP kinase.[1] |
The trustworthiness of this hazard profile lies in its conservative approach, assuming that the compound may share the hazardous properties of its chemical relatives until proven otherwise.
Experimental Protocols for Safe Handling and Use
A self-validating safety system is one where controls are layered, and procedures are designed to minimize the potential for exposure at every step.
Personal Protective Equipment (PPE)
The selection of PPE is the first line of defense. The rationale is to create a complete barrier between the researcher and the chemical.
-
Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended for handling concentrated solutions or for prolonged tasks. Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashes or when handling larger quantities.[5][9]
-
Skin and Body Protection: A flame-retardant laboratory coat is required. Ensure it is fully buttoned. For tasks with a higher risk of spills, a chemically resistant apron is advisable.
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation.[5] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Step-by-Step Handling and Weighing Protocol
-
Preparation: Designate a specific area within a chemical fume hood for handling the compound.
-
Decontamination: Before starting, wipe down the work surface, balance, and any necessary equipment (spatulas, weigh boats) with an appropriate solvent (e.g., 70% ethanol) to ensure the area is free of contaminants.
-
Weighing:
-
Perform all weighing operations on a tared weigh boat or paper inside the fume hood.
-
Use a micro-spatula to carefully transfer the solid. Avoid creating dust.[10]
-
If any material is spilled, gently clean it up immediately with a damp paper towel (for small amounts) and dispose of it as hazardous waste.
-
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing. Cap the container securely before mixing or vortexing.
-
Post-Handling: After use, decontaminate all equipment. Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in the designated hazardous waste container. Wash hands thoroughly with soap and water.[5][6]
Storage and Disposal
-
Storage: Store the compound in a tightly sealed container, in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.[10] A locked cabinet is recommended to control access.[5][6]
-
Disposal: Dispose of unused material and contaminated waste in a clearly labeled hazardous waste container in accordance with local, state, and federal regulations. Do not pour down the drain.[5]
Emergency and First Aid Procedures
Rapid and correct response to an exposure is critical.
Table 2: First Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][11] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[9][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the container or label to the medical personnel.[5][7] |
Toxicological and Ecological Insights
The toxicological profile of this compound is not specifically known. However, research on related thienopyrazole derivatives provides critical insights into its potential biological effects.
Mechanism of Action and Cytotoxicity
Thienopyrazole derivatives have been identified as potent cytotoxic agents against various cancer cell lines.[1] Their mechanism often involves the inhibition of critical signaling pathways, such as the MAP kinase (MAPK) and Src kinase pathways.[1] Specifically, they can alter the phosphorylation state of key proteins like p38, Akt, and STAT3, which are involved in cell proliferation, differentiation, and apoptosis.[1] Some derivatives have also been shown to induce an accumulation of reactive oxygen species (ROS), leading to cellular stress and programmed cell death.[1] This potent biological activity underscores the need for stringent containment and handling procedures, as unintended exposure could theoretically disrupt cellular processes in healthy tissue.
Ecological Information
No specific ecological data is available. As a standard precaution for novel synthetic compounds, it must be assumed to be harmful to aquatic life with long-lasting effects. Prevent its release into the environment, soil, and waterways.[7]
Visualizing Safety Workflows
To ensure clarity in laboratory procedures, workflows can be visualized. The following diagrams illustrate the logical flow of key safety protocols.
Caption: Logical sequence for donning PPE and handling solid compounds.
Caption: Decision tree for first aid response to an exposure event.
References
- Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (n.d.). National Library of Medicine.
- Kramer, M. (1980). Chronic toxicity of pyrazolones: the problem of nitrosation. British Journal of Clinical Pharmacology, 10 Suppl 2(Suppl 2), 313S-317S.
- Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. (n.d.). National Library of Medicine.
-
Prediction of pyrazole chemical toxicity risks and outcomes. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
The four toxicity parameters of pyrazole-based derivatives 7c and 11a. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
This compound-5-carboxylic acid - SDS. (n.d.). SDS Manager. Retrieved February 13, 2026, from [Link]
-
1,3-dimethyl-1H-pyrazol-5-ol. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]
-
The protective role of thieno[2,3-c]pyrazole compounds against toxicity of 4-nonylphenol in Clarias garepinus. (2025, August 6). ResearchGate. Retrieved February 13, 2026, from [Link]
-
SAFETY DATA SHEET - 3,5-Dimethylpyrazole. (2014, October 10). Acros Organics. Retrieved February 13, 2026, from [Link]
-
Material Safety Data Sheet - 3,5-Dimethyl-1H-pyrazole-1-carboximidamidenitrate. (n.d.). Cole-Parmer. Retrieved February 13, 2026, from [Link]
-
This compound-5-carboxylic acid. (n.d.). PubChemLite. Retrieved February 13, 2026, from [Link]
-
Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. (2022, June 18). MDPI. Retrieved February 13, 2026, from [Link]
-
Thieno[2,3-c]pyrazoles and Related Heterocycles. (2025, August 7). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Heterocycles in Medicinal Chemistry II. (2024, October 11). National Library of Medicine. Retrieved February 13, 2026, from [Link]
-
Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. (2023, September 28). Journal of Medicinal and Organic Chemistry. Retrieved February 13, 2026, from [Link]
-
The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. (n.d.). ScienceDirect. Retrieved February 13, 2026, from [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28). MDPI. Retrieved February 13, 2026, from [Link]
-
Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]
-
Heterocycles in Medicinal Chemistry. (n.d.). National Library of Medicine. Retrieved February 13, 2026, from [Link]
-
synthesis, reactions and spectral characterization of novel thienopyrazole derivatives. (2025, August 10). ARKIVOC. Retrieved February 13, 2026, from [Link]
-
Chemical structures of pyrazole, thiophene, and thienopyrazoles. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 10). Frontiers in Pharmacology. Retrieved February 13, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Solubility Profile and Thermodynamic Characterization of 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole
Topic: Solubility Profile of 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Compound Significance
This compound (CAS: 694-48-4 / Derivatives often ~388088-75-3) represents a critical scaffold in medicinal chemistry, particularly as an intermediate for kinase inhibitors (e.g., Aurora kinase) and D-amino acid oxidase inhibitors.[1][2] Its fused bicyclic heteroaromatic structure—combining a π-excessive thiophene ring with a nitrogen-rich pyrazole—imparts unique physicochemical properties that challenge standard purification and formulation strategies.
This guide provides a technical framework for understanding the solubility behavior of this compound. While specific multi-temperature thermodynamic data remains proprietary in many development pipelines, we synthesize structural predictive modeling with field-proven experimental protocols to establish a definitive solubility profile.
Physicochemical Baseline
-
Molecular Weight: ~152.2 g/mol (parent scaffold)
-
Predicted LogP: ~1.8 – 2.1 (Moderate Lipophilicity)
-
Structural Character: Planar, aromatic, weak Hydrogen Bond Acceptor (HBA) capabilities via pyrazole nitrogens.
Predicted Solubility Profile & Solvent Selection
Based on the "like dissolves like" principle and Hansen Solubility Parameters (HSP) of structural analogues (e.g., 3,5-dimethylpyrazole), the solubility behavior of this compound follows a distinct polarity-driven hierarchy.
Solubility Hierarchy Table
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism of Action |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Dipole-dipole interactions disrupt crystal lattice energy efficiently. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (10–50 mg/mL) | H-bonding with pyrazole nitrogens; solubility decreases as alkyl chain length increases. |
| Moderately Polar | Acetone, Ethyl Acetate, THF | Moderate | Good for recrystallization; temperature-dependent solubility gradient is steep. |
| Non-Polar | Hexane, Heptane, Toluene | Low (<1 mg/mL) | Lack of specific interactions; useful as anti-solvents. |
| Aqueous | Water (pH 7) | Very Low | Hydrophobic thiophene moiety limits aqueous solvation. |
Technical Insight: For process crystallization, a binary solvent system of Ethanol/Water or Ethyl Acetate/Heptane is often optimal. The compound typically exhibits a steep solubility curve in Ethyl Acetate, allowing for high-yield cooling crystallization.
Experimental Protocol: Determination of Thermodynamic Solubility
To generate a precise solubility profile for regulatory or process development purposes, the Isothermal Saturation Method (Shake-Flask) is the gold standard.
Materials & Equipment
-
Analytes: High-purity this compound (>99%).
-
Solvents: HPLC Grade (MeOH, EtOH, IPA, Acetone, Acetonitrile, Ethyl Acetate, Toluene).
-
Apparatus: Thermostatic orbital shaker (control ±0.05 K), HPLC-UV/VIS.
Step-by-Step Workflow
-
Preparation: Add excess solid compound to 10 mL of selected solvent in glass vials.
-
Equilibration: Agitate at fixed temperatures (e.g., 278.15 K to 318.15 K) for 24–48 hours.
-
Phase Separation: Allow settling for 2 hours; filter supernatant through 0.22 µm PTFE syringe filters (pre-heated to prevent precipitation).
-
Quantification: Dilute filtrate and analyze via HPLC (Reverse Phase C18, Mobile Phase: ACN/Water).
-
Replication: Perform in triplicate; Relative Standard Deviation (RSD) must be <3%.
Workflow Visualization
The following diagram illustrates the self-validating experimental loop required to ensure data integrity.
Figure 1: Isothermal Saturation Workflow. Note the feedback loop: if RSD exceeds 3%, the equilibration time must be extended.
Thermodynamic Modeling & Data Correlation
Once experimental mole fraction solubility (
Modified Apelblat Equation
The modified Apelblat model is the most accurate semi-empirical model for thieno-pyrazole derivatives in organic solvents.
- : Mole fraction solubility.
- : Absolute temperature (K).
- : Empirical parameters derived from multivariate regression.
-
Interpretation: Parameter
reflects the enthalpy of solution; positive values indicate endothermic dissolution (solubility increases with temperature).
Van't Hoff Equation
Used to determine apparent thermodynamic functions:
- : Enthalpy of solution (typically positive for this class).
- : Entropy of solution (driving force for dissolution).
Critical Analysis: For this compound, dissolution is expected to be endothermic and entropy-driven (
). The disruption of the crystal lattice requires energy, which is compensated by the increased disorder of the solvated system.
Implications for Process Development
Understanding the solubility profile allows for the design of robust purification steps:
-
Recrystallization:
-
Solvent: Ethyl Acetate or Isopropanol.
-
Method: Cooling crystallization. Dissolve at near-boiling point; cool slowly to 0-5°C. The steep solubility curve ensures high recovery (>85%).
-
-
Anti-Solvent Precipitation:
-
Dissolve in minimal DMSO or DMF .
-
Slowly add Water or Toluene . This is effective for removing polar impurities but may yield amorphous solids if addition is too rapid.
-
-
Reaction Solvent Choice:
-
For nucleophilic substitutions on the pyrazole ring, Acetonitrile is preferred due to moderate solubility and ease of removal, whereas alcohols might interfere with specific electrophiles.
-
References
-
PubChem. (n.d.). This compound-5-carboxylic acid. National Library of Medicine. Retrieved from [Link]
-
RCSB PDB. (2013). Structure of Pantothenate Synthetase in complex with this compound-5-carboxylic acid (PDB ID: 4FZJ).[3][4] Retrieved from [Link]
- Google Patents. (2008). Fused heterocyclic inhibitors of D-amino acid oxidase (US20080058395A1).
- Jiang, X., et al. (2018). Solubility determination and thermodynamic modeling of 3,5-dimethylpyrazole in nine organic solvents. Journal of Chemical & Engineering Data.
Sources
- 1. US20080058395A1 - Fused heterocyclic inhibitors of D-amino acid oxidase - Google Patents [patents.google.com]
- 2. JP6026525B2 - Substituted 6-aza-isoindoline-1-one derivatives - Google Patents [patents.google.com]
- 3. Database of Hetero Components - JenaLib [jenalib.leibniz-fli.de]
- 4. sierra.west.k8s.rcsb.org [sierra.west.k8s.rcsb.org]
Methodological & Application
Application Note: Precision Synthesis of Thieno[2,3-c]pyrazole Scaffolds
Executive Summary
The thieno[2,3-c]pyrazole fused system represents a privileged scaffold in modern medicinal chemistry, serving as a bioisostere for purines and indoles. Derivatives of this bicyclic core have demonstrated potent inhibition against Aurora kinases , CDK2 , and EGFR , making them critical targets in oncology drug discovery.
This application note details a robust, scalable, and self-validating protocol for the ring closure of the thiophene moiety onto a pre-functionalized pyrazole core. Unlike non-specific multicomponent reactions, this protocol utilizes a regioselective Thorpe-Ziegler type cyclization of 5-chloro-4-formylpyrazoles with alkyl thioglycolates. This method ensures high regiofidelity and provides a versatile 5-amino-4-carboxylate handle for further diversification.
Retrosynthetic Analysis & Mechanism
To achieve the [2,3-c] fusion geometry, the synthetic strategy relies on constructing the thiophene ring across the C4–C5 bond of a pyrazole precursor.
Mechanistic Pathway
The reaction proceeds via a cascade sequence:
-
Nucleophilic Aromatic Substitution (
): The thioglycolate thiol anion attacks the electrophilic C5 position of the pyrazole, displacing the chloride. -
Aldol-Type Condensation: The active methylene of the attached thioglycolate undergoes intramolecular attack on the C4-formyl group.
-
Dehydration & Aromatization: Loss of water drives the formation of the aromatic thiophene ring.
Reaction Scheme Visualization
Figure 1: Mechanistic flow of the thieno[2,3-c]pyrazole ring closure.
Detailed Experimental Protocol
Reagents and Equipment
| Reagent/Equipment | Specification | Role |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | >98% Purity | Core Scaffold (Precursor) |
| Ethyl Thioglycolate | 99% (Reagent Grade) | Cyclization Partner |
| Potassium Carbonate ( | Anhydrous, Powdered | Base (Proton Scavenger) |
| DMF (N,N-Dimethylformamide) | Anhydrous | Solvent |
| Ethanol (EtOH) | Absolute | Recrystallization Solvent |
| Reaction Vessel | Round-bottom flask with reflux condenser | Containment |
| Inert Atmosphere | Nitrogen ( | Oxidation Prevention |
Step-by-Step Procedure
Step 1: Preparation of the Reaction Mixture
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with
gas for 5 minutes. -
Solvation: Charge the flask with 5-chloro-4-formylpyrazole precursor (1.0 equiv, e.g., 10 mmol) and dissolve in anhydrous DMF (5 mL per gram of precursor).
-
Note: DMF is preferred over ethanol for the initial step to ensure higher temperature capacity and solubility of the chloride precursor.
-
-
Activation: Add anhydrous
(2.5 equiv) to the stirring solution. The mixture may appear as a suspension.
Step 2: Reagent Addition & Cyclization
-
Addition: Dropwise add Ethyl Thioglycolate (1.1 equiv) via a syringe through a septum over 5 minutes.
-
Critical Process Parameter (CPP): Maintain stirring to prevent localized concentration hotspots which can lead to disulfide byproducts.
-
-
Heating: Heat the reaction mixture to 100–110°C .
-
Monitoring: Monitor reaction progress via TLC (System: 30% EtOAc in Hexane).
-
Endpoint: Disappearance of the starting chloride spot (
) and appearance of a highly fluorescent blue/green spot ( ). -
Typical Time: 3–5 hours.
-
Step 3: Work-up and Isolation
-
Quenching: Cool the mixture to room temperature (RT) and pour slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.
-
Precipitation: A solid precipitate should form immediately. Stir the ice slurry for 30 minutes to ensure complete granulation of the product.
-
Filtration: Collect the solid by vacuum filtration using a Buchner funnel. Wash the cake copiously with cold water to remove residual DMF and inorganic salts.
-
Drying: Dry the crude solid in a vacuum oven at 50°C for 4 hours.
Step 4: Purification
-
Recrystallization: Recrystallize the crude solid from hot Ethanol or Ethanol/DMF (9:1) mixture.
-
Yield Expectation: 75–85%.
-
Appearance: Pale yellow to crystalline needles.[1]
-
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your product data against these standard benchmarks.
| Analytical Method | Expected Result (Validation Criteria) | Interpretation |
| Singlet at | Confirm presence of | |
| Absence of Singlet at | Confirms consumption of the Aldehyde (CHO) . | |
| IR Spectroscopy | Bands at 3300–3400 | Diagnostic doublet for primary amine ( |
| IR Spectroscopy | Band at ~1680–1700 | Ester carbonyl ( |
| Mass Spectrometry | Confirms molecular weight (e.g., MW 301 for ethyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate). |
Structural Confirmation Logic
If the reaction failed to cyclize but underwent
Process Workflow & Decision Tree
Figure 2: Operational workflow for the synthesis and purification of thieno[2,3-c]pyrazole.
Troubleshooting & Critical Process Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield / Sticky Solid | Incomplete cyclization or residual DMF. | Ensure reaction reaches 100°C. Use vigorous stirring during ice quench to granulate the solid. |
| Aldehyde Peak Remains | The base strength is insufficient. Add a catalytic amount of sodium ethoxide (NaOEt) to drive the condensation. | |
| Starting Material Unreacted | Chloride is unreactive (steric/electronic). | Switch solvent to DMSO (higher dielectric constant) or increase temperature to 120°C. |
| Disulfide Formation | Oxidation of thioglycolate. | Ensure strict |
Safety Considerations
-
Phosphorus Oxychloride (
): If preparing the precursor via Vilsmeier-Haack, handle in a fume hood. It reacts violently with water. -
Alkyl Thioglycolates: Potent stench agents. Use bleach (sodium hypochlorite) to neutralize glassware and syringes immediately after use to oxidize the thiols and eliminate odor.
-
DMF: Hepatotoxic and readily absorbed through skin. Wear butyl rubber gloves.
References
-
Farghaly, A. R., et al. (2010). "Synthesis, reactions and antimicrobial activity of some new 1,3-diphenyl-1H-thieno[2,3-c]pyrazole derivatives." European Journal of Medicinal Chemistry.
-
Bindi, S., et al. (2010). "Thienopyrazoles as a new class of Aurora kinase inhibitors." Bioorganic & Medicinal Chemistry.
-
PubChem Compound Summary. "1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid."[2] National Center for Biotechnology Information.
-
Hassan, A. S., et al. (2015). "Synthesis and cytotoxicity of some heterocyclic compounds starting from 2-acetylfuran." Conscientia Beam.
Sources
- 1. View of Synthesis and Cytotoxicity of Thiophene, Thieno[2,3-C]Pyrazole, Thieno[2,3-D]Pyrimidine and Pyridine Derivatives Derived from 2-Acetylfuran | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]
- 2. 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid | C13H10N2O2S | CID 2764166 - PubChem [pubchem.ncbi.nlm.nih.gov]
Alkylation of Thieno[2,3-c]pyrazoles: A Detailed Guide to Reaction Conditions and Protocols
Introduction: The Significance of the Thieno[2,3-c]pyrazole Scaffold
The thieno[2,3-c]pyrazole core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery.[1] This bicyclic system, which results from the fusion of a thiophene and a pyrazole ring, has garnered significant attention due to the diverse pharmacological activities exhibited by its derivatives. These compounds have shown promise as potent and selective inhibitors of various kinases, anti-inflammatory agents, and have demonstrated cytotoxic effects against cancer cell lines.[2] The biological activity of thieno[2,3-c]pyrazole derivatives is often intricately linked to the nature and position of substituents on the heterocyclic core. In particular, N-alkylation of the pyrazole ring is a critical modification that can profoundly influence the compound's physicochemical properties, target affinity, and pharmacokinetic profile.
This comprehensive guide provides a detailed exploration of the reaction conditions for the N-alkylation of thieno[2,3-c]pyrazoles. We will delve into the critical aspect of regioselectivity, present a variety of reaction conditions, and offer detailed, step-by-step protocols for the synthesis of N-alkylated thieno[2,3-c]pyrazoles. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize and explore the therapeutic potential of this important class of molecules.
The Challenge of Regioselectivity in Pyrazole Alkylation
The pyrazole ring in the thieno[2,3-c]pyrazole system contains two nitrogen atoms, N1 and N2, both of which are nucleophilic and can potentially undergo alkylation. This leads to the formation of two possible regioisomers: the 1-alkylated and the 2-alkylated thieno[2,3-c]pyrazole. The selective synthesis of a single regioisomer is a common challenge in pyrazole chemistry, as the electronic and steric environments of the two nitrogen atoms can be quite similar.
The regiochemical outcome of the alkylation reaction is influenced by a combination of factors, including:
-
Steric Hindrance: Bulky substituents on the pyrazole or thiophene ring can sterically hinder the approach of the alkylating agent to the adjacent nitrogen atom, thereby favoring alkylation at the less hindered nitrogen.
-
Electronic Effects: The electron density at each nitrogen atom, which can be modulated by the substituents on the heterocyclic core, plays a crucial role. Electron-donating groups can enhance the nucleophilicity of the adjacent nitrogen, while electron-withdrawing groups can decrease it.
-
Reaction Conditions: The choice of base, solvent, temperature, and the nature of the alkylating agent can significantly impact the regioselectivity of the reaction. For instance, the use of different bases can lead to the formation of different pyrazolate anions with varying charge distributions, which in turn can influence the site of alkylation.
Caption: Regioselectivity in the alkylation of thieno[2,3-c]pyrazole.
Summary of Reaction Conditions for N-Alkylation
The following table summarizes various reaction conditions reported for the N-alkylation of pyrazoles and related N-heterocycles, which can be adapted for the thieno[2,3-c]pyrazole system.
| Alkylating Agent | Base | Solvent | Temperature | Regioselectivity | Reference |
| Methyl Iodide | NaH | THF | Reflux | N1 (example specific) | N/A |
| Alkyl Halides | K₂CO₃ | DMSO | RT - 60 °C | N1 favored for 3-substituted pyrazoles | [3] |
| Ethyl Bromoacetate | K₂CO₃ | DMF | Room Temp | N-alkylation | [4] |
| Alkyl Halides | Cs₂CO₃ | DMF | Room Temp | High regioselectivity (O-alkylation in specific cases) | [5][6] |
| Alkyl Halides | K-tert-butoxide | Diethyl ether | N/A | N-alkylation | [3] |
| Propargyl Bromide | Cs₂CO₃ | DMF | Room Temp | O-alkylation (substrate dependent) | [5] |
| Alkyl Halides | K₂CO₃ | Acetonitrile | N/A | N-monobenzylation | [7] |
| Alkyl Halides | PTC (e.g., TBAB) | Toluene/Water | N/A | N-alkylation | [8] |
PTC: Phase Transfer Catalyst; TBAB: Tetrabutylammonium bromide; THF: Tetrahydrofuran; DMSO: Dimethyl sulfoxide; DMF: Dimethylformamide; RT: Room Temperature.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the N-alkylation of a generic thieno[2,3-c]pyrazole substrate. These should be considered as starting points and may require optimization for specific substrates and alkylating agents.
Protocol 1: N-Methylation using Sodium Hydride and Methyl Iodide
This protocol is a classic and effective method for the methylation of N-heterocycles. The use of a strong base like sodium hydride ensures complete deprotonation of the pyrazole nitrogen, leading to a highly nucleophilic pyrazolate anion.
Caption: Experimental workflow for N-methylation of thieno[2,3-c]pyrazole.
Materials:
-
Thieno[2,3-c]pyrazole substrate
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the thieno[2,3-c]pyrazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portionwise at 0 °C.
-
Stir the resulting suspension at 0 °C for 30 minutes. The formation of the sodium salt of the pyrazole may be observed as a precipitate.
-
Slowly add methyl iodide (1.5 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-methylated thieno[2,3-c]pyrazole.
Causality behind Experimental Choices:
-
Anhydrous Conditions: Sodium hydride is a highly reactive base that reacts violently with water. Therefore, the use of anhydrous solvent and an inert atmosphere is crucial for safety and to ensure the efficiency of the deprotonation step.
-
Portionwise Addition of NaH: This is a safety precaution to control the evolution of hydrogen gas, which is flammable.
-
Excess Methyl Iodide: Using a slight excess of the alkylating agent helps to ensure complete conversion of the pyrazolate anion.
-
Quenching at 0 °C: The quenching of unreacted sodium hydride is an exothermic process. Performing this step at low temperature helps to control the reaction rate and prevent a dangerous temperature increase.
Protocol 2: N-Alkylation using Potassium Carbonate in DMF
This protocol employs a milder base, potassium carbonate, in a polar aprotic solvent, dimethylformamide (DMF).[4] This method is often suitable for a wider range of functional groups and is generally easier to handle than reactions involving sodium hydride.
Materials:
-
Thieno[2,3-c]pyrazole substrate
-
Alkyl halide (e.g., ethyl bromoacetate, benzyl bromide)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the thieno[2,3-c]pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality behind Experimental Choices:
-
Potassium Carbonate as Base: K₂CO₃ is a mild and inexpensive base that is effective for the deprotonation of pyrazoles, especially in a polar aprotic solvent like DMF.
-
DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves both the pyrazole substrate and the potassium carbonate, facilitating the reaction. Its high boiling point also allows for heating if required.
-
Heating: For less reactive alkyl halides, gentle heating can increase the reaction rate.
Troubleshooting
-
Low or No Conversion:
-
Ensure that the reagents and solvents are anhydrous, especially when using strong bases like NaH.
-
Increase the reaction temperature or time.
-
Consider using a stronger base or a more reactive alkylating agent (e.g., alkyl iodide instead of alkyl bromide).
-
-
Formation of a Mixture of Regioisomers:
-
Modify the reaction conditions. For example, changing the base from NaH to a bulkier base like potassium tert-butoxide might favor alkylation at the less sterically hindered nitrogen.
-
The use of cesium carbonate has been reported to improve regioselectivity in some cases.[5]
-
If separation of isomers by chromatography is difficult, consider derivatization of the mixture to facilitate separation, followed by removal of the derivatizing group.
-
-
Side Reactions:
-
Over-alkylation (dialkylation) can sometimes occur. Using a stoichiometric amount of the alkylating agent can help to minimize this.
-
Decomposition of the starting material or product may occur at high temperatures. Monitor the reaction closely and avoid excessive heating.
-
Conclusion
The N-alkylation of thieno[2,3-c]pyrazoles is a fundamental transformation for the synthesis of novel derivatives with potential therapeutic applications. The choice of reaction conditions, particularly the base and solvent, is critical for achieving high yields and controlling the regioselectivity of the reaction. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully synthesize a wide range of N-alkylated thieno[2,3-c]pyrazoles and to further explore the structure-activity relationships of this important class of heterocyclic compounds.
References
- Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
- Cesium Carbonate Catalyzed Aza-Michael Addition of Pyrazole to α,β-Unsaturated Ketones.
- Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. RSC Advances. 2023.
- Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate.
- Phase Transfer Catalysis. American Chemical Society. N/A.
- Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight.
- Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkyl
- Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide.
- Thieno[2,3-c]pyrazoles and Related Heterocycles.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Tetrahedron Letters. 2006.
- Caesium carbon
- CsCO3.
- Construction of multi-substituted pyrazoles via potassium carbonate-mediated [3 + 2] cycloaddition of in situ generated nitrile imines with cinnamic aldehydes. RSC Advances. 2022.
- Enantioselective SN2 Alkylation of Homoenolates by N-Heterocyclic Carbene Catalysis.
- Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transform
- K2CO3-Promoted oxy-Michael Addition/Cyclization of α,β-Unsaturated Carbonyl Compounds with Naphthols: Synthesis of Naphthopyrans. Molecules. 2023.
- Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. European Journal of Organic Chemistry. 2016.
- Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. Molecules. 2022.
- Structures of thieno[2,3-c]pyrazole, thieno[3,2-c]pyrazole and thieno[3,4-c]pyrazole. Journal of Molecular Structure. 2021.
- Synthesis of substituted thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d]pyrimidine derivatives.
- Construction of multi-substituted pyrazoles via potassium carbonate-mediated [3 + 2] cycloaddition of in situ gener
- Synthesis of Substituted benzyl-N-acyl-1,2,3,4-Tetrahydroisoquinoline Derivatives and Investigation the Lithiation-Alkylation Ch.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Preparation of Pharmaceutical Intermediates using 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole
Introduction: The Thieno[2,3-c]pyrazole Scaffold in Modern Drug Discovery
The fusion of thiophene and pyrazole rings to form the thieno[2,3-c]pyrazole scaffold has emerged as a privileged structure in medicinal chemistry. This bicyclic heterocyclic system combines the key pharmacophoric features of both pyrazoles and thiophenes, which are independently recognized for their broad spectrum of biological activities. Pyrazole derivatives are integral components of numerous approved drugs, exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[1] Similarly, thiophene-containing molecules have found extensive applications in pharmaceutical development. The amalgamation of these two heterocycles in the thieno[2,3-c]pyrazole core often leads to compounds with enhanced potency and selectivity for various biological targets.
Notably, derivatives of the thieno[2,3-c]pyrazole scaffold have shown significant promise as kinase inhibitors, which are crucial in oncology for targeting signaling pathways that drive cancer cell proliferation and survival.[2] Furthermore, specific derivatives have been identified as potent and selective anticancer agents, underscoring the therapeutic potential of this heterocyclic system.[1]
This comprehensive guide provides detailed protocols for the synthesis of the key building block, 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole , and its subsequent elaboration into valuable pharmaceutical intermediates. The methodologies are designed to be robust and scalable, enabling researchers and drug development professionals to efficiently access a diverse range of compounds for screening and lead optimization.
PART 1: Synthesis of the Core Intermediate: this compound
The synthesis of the this compound core is a critical first step. The following protocol is a robust method adapted from established literature procedures for related thieno[2,3-c]pyrazole systems.
Synthetic Workflow Overview
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Dimethylformamide (DMF)
-
Ethyl chloroacetate
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Sodium ethoxide (NaOEt)
-
Absolute Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step 1: Preparation of 5-Mercapto-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in DMF.
-
Add sodium sulfide nonahydrate (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at 60 °C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the mixture with 1N HCl to pH 5-6.
-
The precipitated solid is collected by filtration, washed with water, and dried under vacuum to afford 5-Mercapto-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
Step 2: Synthesis of Ethyl 2-((4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)thio)acetate
-
To a solution of 5-Mercapto-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Add ethyl chloroacetate (1.1 eq) dropwise to the suspension.
-
Reflux the reaction mixture for 6 hours, monitoring by TLC.
-
After cooling, filter off the inorganic salts and wash with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure Ethyl 2-((4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)thio)acetate.
Step 3: Intramolecular Cyclization and Aromatization
-
Prepare a solution of sodium ethoxide (1.5 eq) in absolute ethanol.
-
Add a solution of Ethyl 2-((4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)thio)acetate (1.0 eq) in absolute ethanol dropwise to the sodium ethoxide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
The reaction mixture is then heated to reflux for 2 hours to effect aromatization.
-
Cool the mixture and pour it into ice-water.
-
Neutralize with 1N HCl and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
The resulting crude product is the ester of the target scaffold.
Step 4: Hydrolysis and Decarboxylation
-
To the crude ester from the previous step, add a solution of NaOH (2.0 eq) in a mixture of water and ethanol (1:1).
-
Reflux the mixture for 4 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated HCl to pH 1-2.
-
Heat the acidified mixture at 80 °C for 2 hours to effect decarboxylation.
-
Cool the mixture and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain pure This compound .
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance |
| This compound | C₈H₁₀N₂S | 166.24 | 60-70 (overall) | Off-white to pale yellow solid |
PART 2: Elaboration into Key Pharmaceutical Intermediates
The this compound core can be readily functionalized at the C5 position to generate a variety of valuable pharmaceutical intermediates.
A. Synthesis of this compound-5-carboxylic acid
This carboxylic acid derivative is a versatile intermediate for the synthesis of amides, esters, and other functional groups commonly found in bioactive molecules.
Caption: Carboxylation of the thieno[2,3-c]pyrazole core.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Dry ice (solid CO₂) or carbon dioxide gas
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-Butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Quench the reaction by carefully adding crushed dry ice in small portions or by bubbling dry CO₂ gas through the solution.
-
Allow the reaction to warm to room temperature.
-
Add water and acidify with 1N HCl to pH 2-3.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield This compound-5-carboxylic acid .[3]
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance |
| This compound-5-carboxylic acid | C₉H₈N₂O₂S | 212.24 | 75-85 | White crystalline solid |
B. Synthesis of Amide Derivatives as Potential Kinase Inhibitors
The carboxylic acid intermediate can be readily converted to a variety of amides, a common motif in kinase inhibitors.
Caption: Amide bond formation from the carboxylic acid intermediate.
Materials:
-
This compound-5-carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
A primary or secondary amine (R-NH₂)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a solution of this compound-5-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired amine (R-NH₂) (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.
This protocol can be used to synthesize a library of amide derivatives for structure-activity relationship (SAR) studies in the development of new kinase inhibitors or other therapeutic agents.
Conclusion
The this compound scaffold is a highly versatile and valuable building block for the synthesis of novel pharmaceutical intermediates. The protocols detailed in this guide provide a clear and efficient pathway to this core structure and its subsequent functionalization. By leveraging these methods, researchers in drug discovery can readily access a wide array of derivatives for biological evaluation, accelerating the development of new and effective therapeutics.
References
-
(PDF) Thieno[2,3-c]pyrazoles and Related Heterocycles - ResearchGate. Available at: [Link]
-
Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro - MDPI. Available at: [Link]
-
This compound-5-carboxylic acid - PubChem. Available at: [Link]
Sources
Application Note: C-H Activation Architectures for 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole
Executive Summary
The 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole scaffold represents a privileged bioisostere of indoles and indazoles, frequently utilized in kinase inhibitors (e.g., Aurora kinase, CDKs) to modulate solubility and metabolic stability. Traditional functionalization of this core relies on pre-functionalized halogenated precursors, which limits library diversity and step economy.
This guide details Direct C-H Activation protocols to functionalize the thiophene ring of the this compound core. By exploiting the inherent nucleophilicity of the thiophene
Structural Analysis & Reactivity Map
Understanding the electronic bias of the substrate is the prerequisite for successful C-H activation.
The Substrate
-
IUPAC Name: this compound
-
Core Topology: A
-excessive thiophene ring fused to a pyrazole ring. -
Electronic Bias: The N1-methyl and C3-methyl groups on the pyrazole ring are fixed. The thiophene ring possesses two potential C-H activation sites: the
-position (C4) and the -position (C5). -
Reactivity Hotspot: The C5 position (thiophene
-position) is the most electron-rich and acidic site, making it the primary target for electrophilic palladation and iridacycle formation.
Reactivity Visualization
The following diagram maps the regioselectivity and strategic disconnection points.
Figure 1: Regioselectivity map for this compound. The C5 position is the exclusive site for controlled C-H functionalization under standard conditions.
Protocol 1: Palladium-Catalyzed Direct C-H Arylation
Objective: Installation of diverse aryl/heteroaryl groups at C5. Mechanism: Concerted Metallation-Deprotonation (CMD). The pivalate ligand acts as an intramolecular base to deprotonate the C5-H bond.
Reaction Setup
| Component | Reagent | Equiv. | Role |
| Substrate | This compound | 1.0 | Nucleophile |
| Coupling Partner | Aryl Bromide (Ar-Br) | 1.5 | Electrophile |
| Catalyst | Pd(OAc)₂ | 0.05 (5 mol%) | Pre-catalyst |
| Ligand | PCy₃ HBF₄ or P(tBu)₃ HBF₄ | 0.10 (10 mol%) | Electron-rich phosphine |
| CMD Additive | Pivalic Acid (PivOH) | 0.30 (30 mol%) | Proton shuttle (Critical) |
| Base | K₂CO₃ | 2.0 | Stoichiometric base |
| Solvent | DMA or Toluene | [0.2 M] | High boiling point medium |
Step-by-Step Procedure
-
Vessel Prep: Oven-dry a 10 mL microwave vial or Schlenk tube containing a magnetic stir bar.
-
Solids Addition: Charge the vial with Substrate (1.0 equiv), Aryl Bromide (1.5 equiv), Pd(OAc)₂ (5 mol%), Ligand (10 mol%), K₂CO₃ (2.0 equiv), and PivOH (30 mol%).
-
Note: If PivOH is liquid, add it after the solvent.
-
-
Inerting: Cap the vial and purge with Argon/Nitrogen for 5 minutes (vacuum/backfill x3).
-
Solvation: Add anhydrous DMA (N,N-Dimethylacetamide) via syringe.
-
Reaction: Heat the block to 100–110 °C for 12–16 hours.
-
Checkpoint: The suspension should turn from orange/red to dark brown/black.
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry over Na₂SO₄.
-
Purification: Concentrate and purify via flash chromatography (Hexanes/EtOAc gradient).
Self-Validation (QC)
-
TLC Monitoring: The product is typically less polar than the starting material due to the addition of the lipophilic aryl group.
-
NMR Signature: Look for the disappearance of the C5-H singlet (typically
7.2–7.6 ppm). The C3-Methyl ( ~2.3 ppm) and N1-Methyl ( ~3.8 ppm) signals should remain but may shift slightly downfield.
Protocol 2: Iridium-Catalyzed C-H Borylation
Objective: Synthesis of a boronic ester intermediate for late-stage diversification (Suzuki, Chan-Lam). Mechanism: Sterically directed C-H activation. The active catalyst is a bulky tris-boryl iridium species.
Reaction Setup
| Component | Reagent | Equiv. | Role |
| Substrate | This compound | 1.0 | Substrate |
| Boron Source | B₂pin₂ (Bis(pinacolato)diboron) | 1.2 | Boron donor |
| Catalyst | [Ir(COD)(OMe)]₂ | 0.03 (3 mol%) | Iridium source |
| Ligand | dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) | 0.06 (6 mol%) | Ligand |
| Solvent | THF or MTBE | [0.3 M] | Ether solvents preferred |
Step-by-Step Procedure
-
Glovebox/Schlenk: This reaction is sensitive to oxygen. Prepare inside a glovebox or using strict Schlenk technique.
-
Pre-catalyst Formation: In a small vial, mix [Ir(COD)(OMe)]₂ and dtbpy in 1 mL of solvent. Stir for 5 mins until the solution turns deep brown/red.
-
Reaction Mix: Add the pre-catalyst solution to a vial containing the Substrate and B₂pin₂.
-
Heating: Seal and heat at 80 °C for 4–8 hours.
-
Note: This reaction is often faster than arylation.
-
-
Workup: Cool to RT. Do not perform an aqueous workup (boronates can be unstable on silica).
-
Purification: Pass the reaction mixture through a short pad of Celite/Silica eluting with 100% EtOAc or CH₂Cl₂. Concentrate rapidly.
-
Storage: Store the pinacol boronate at -20 °C under Argon.
-
Troubleshooting & Optimization Matrix
The "Self-Validating" approach requires recognizing failure modes immediately.
| Observation | Diagnosis | Corrective Action |
| No Conversion (SM recovered) | Catalyst poisoning or inert C-H bond. | 1. Increase Temp to 130 °C.2. Switch solvent to Xylene (higher temp).3. Ensure Argon purge is rigorous (O₂ kills Pd(0)). |
| Low Yield (<30%) | Homocoupling of Ar-Br. | 1. Slow addition of Ar-Br (syringe pump).2. Switch base to Cs₂CO₃ (solubility effect). |
| Regioisomer Mix | C4 activation (rare). | 1. Use Protocol 2 (Ir-Borylation) first, then Suzuki coupling. Ir-catalysis is more sterically sensitive and will exclusively favor C5. |
| Pd Black Precipitation | Catalyst decomposition. | 1. Add more ligand (increase L:Pd ratio to 4:1).2. Lower temperature slightly. |
References
-
Regioselective C-H Arylation of Thieno[3,2-c]pyrazoles
-
Title: Regioselective C6-Arylation of Thieno[3,2-c]pyrazole Heterocycles with Aryl Iodides.[1]
- Context: Establishes the reactivity of the thiophene -position in the isomeric system, directly transferable to the [2,3-c] scaffold.
-
Source:
-
-
General C-H Activation of Thiophenes
- Title: The First Catalytic Direct C–H Aryl
- Context: Provides the foundational "PivOH/Pd" conditions used in Protocol 1.
-
Source:
-
Thieno[2,3-c]pyrazole Biological Activity & Structure
-
Ir-Catalyzed Borylation Methodology
- Title: Iridium-Catalyzed C-H Boryl
- Context: Standard protocol adapted for Protocol 2.
-
Source:
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole Synthesis
Welcome to the technical support center for the synthesis of 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you optimize your synthetic yields and overcome common experimental hurdles. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.
Introduction to the Synthesis of this compound
The this compound scaffold is a significant heterocyclic motif in medicinal chemistry, often explored for its potential biological activities.[1] The synthesis of this bicyclic system typically involves the construction of the thiophene ring onto a pre-existing pyrazole core. A common and effective strategy is the application of the Gewald aminothiophene synthesis.[2][3][4] This multicomponent reaction offers an efficient route to polysubstituted 2-aminothiophenes, which can then be further manipulated to achieve the target molecule.
This guide will focus on a plausible and robust synthetic route, breaking it down into key stages and addressing potential issues at each step to empower you with the knowledge to optimize your reaction outcomes.
Proposed Synthetic Pathway
A logical and frequently employed route to this compound involves a multi-step sequence starting from readily available precursors. The key steps include the synthesis of a functionalized pyrazole intermediate, followed by the construction of the fused thiophene ring via a Gewald-type reaction.
Caption: Proposed synthetic workflow for this compound.
Part 1: Synthesis of the Pyrazole Intermediate
The synthesis of a suitably functionalized pyrazole is the cornerstone of this synthetic strategy. A common starting point is the cyclocondensation of a β-ketoester with a hydrazine derivative.
Experimental Protocol: Synthesis of 1,3-Dimethyl-1H-pyrazol-5(4H)-one
This protocol is based on the well-established Knorr pyrazole synthesis.[5]
Materials:
-
Ethyl acetoacetate
-
Methylhydrazine
-
Ethanol (optional, as solvent)
Procedure:
-
In a round-bottom flask, combine ethyl acetoacetate and a stoichiometric equivalent of methylhydrazine. The reaction can often be performed neat or in a minimal amount of a protic solvent like ethanol.
-
The reaction is typically exothermic. It is advisable to control the initial temperature by cooling the reaction vessel in an ice bath during the addition of methylhydrazine.
-
After the initial exotherm subsides, the reaction mixture is typically heated to reflux for a period of 1-3 hours to ensure complete cyclization.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature. The product, 1,3-dimethyl-1H-pyrazol-5(4H)-one, may precipitate upon cooling or after the addition of a non-polar solvent.
-
The solid product is collected by filtration, washed with a cold solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials, and dried.
Troubleshooting the Pyrazole Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Increase the reaction time and/or temperature. - Ensure stoichiometric amounts of reactants are used. An excess of one reagent can sometimes push the equilibrium. |
| Side reactions. | - Control the initial reaction temperature carefully to minimize side product formation. - Consider using a solvent to better control the reaction temperature and concentration. | |
| Product is an oil and does not solidify | The product may be impure. | - Attempt to purify the oil by column chromatography. - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| The product itself is a low-melting solid or an oil at room temperature. | - Confirm the identity of the product by spectroscopic methods (NMR, IR, MS). - Proceed to the next step with the purified oil if characterization data is consistent with the desired product. |
Part 2: Formylation of the Pyrazole Ring
To introduce a handle for the subsequent Gewald reaction, the pyrazole intermediate needs to be functionalized, typically by formylation at the C4 position. The Vilsmeier-Haack reaction is a standard and effective method for this transformation.[6]
Experimental Protocol: Synthesis of 1,3-Dimethyl-5-hydroxy-1H-pyrazole-4-carbaldehyde
Materials:
-
1,3-Dimethyl-1H-pyrazol-5(4H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice-cold water
-
Sodium bicarbonate solution (for neutralization)
Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining the temperature below 10 °C. This forms the Vilsmeier reagent in situ.
-
Once the addition is complete, add 1,3-dimethyl-1H-pyrazol-5(4H)-one to the Vilsmeier reagent.
-
The reaction mixture is then typically heated to 60-80 °C for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash it thoroughly with water, and dry it.
Troubleshooting the Vilsmeier-Haack Formylation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive Vilsmeier reagent. | - Ensure that the POCl₃ and DMF are of good quality and anhydrous. - Prepare the Vilsmeier reagent at a low temperature and use it promptly. |
| Insufficient reaction temperature or time. | - Increase the reaction temperature or prolong the reaction time. Monitor by TLC to find the optimal conditions. | |
| Formation of a Tar-like Substance | Reaction temperature is too high. | - Carefully control the reaction temperature during the heating step. - Consider a lower reaction temperature for a longer duration. |
| The work-up procedure is not optimal. | - Ensure rapid and efficient quenching of the reaction mixture on ice. - Maintain a low temperature during the initial stages of the work-up. |
Part 3: Thiophene Ring Formation via Gewald Reaction
The Gewald reaction is a powerful multicomponent reaction that allows for the one-pot synthesis of 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[2][3][4]
Experimental Protocol: Synthesis of 2-Amino-1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonitrile
Materials:
-
1,3-Dimethyl-5-hydroxy-1H-pyrazole-4-carbaldehyde
-
Malononitrile (or another active methylene nitrile like ethyl cyanoacetate)
-
Elemental sulfur
-
A suitable base (e.g., triethylamine, morpholine, or piperidine)
-
A suitable solvent (e.g., ethanol, isopropanol, or DMF)
Procedure:
-
In a round-bottom flask, dissolve 1,3-dimethyl-5-hydroxy-1H-pyrazole-4-carbaldehyde, malononitrile, and elemental sulfur in a suitable solvent.
-
Add a catalytic amount of the base to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrates and conditions.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If the product precipitates, collect it by filtration and wash it with a cold solvent.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.
Caption: Simplified mechanism of the Gewald reaction.
Troubleshooting the Gewald Reaction
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Inefficient Knoevenagel condensation. | - Ensure the use of an effective base catalyst. The choice of base can be critical. - The removal of water formed during this step can sometimes improve the yield. |
| Poor solubility of sulfur. | - Use a solvent in which sulfur has better solubility at the reaction temperature. - Finely powdered sulfur should be used. | |
| Side reactions. | - Overheating can lead to decomposition or polymerization. Maintain a controlled reflux. - The order of addition of reagents can sometimes influence the outcome. | |
| Formation of a complex mixture of products | The reaction conditions are not optimal. | - Screen different bases, solvents, and reaction temperatures to find the optimal conditions for your specific substrates. - Ensure the purity of your starting materials. |
| Difficulty in product isolation/purification | The product may be soluble in the reaction solvent. | - If the product does not precipitate, remove the solvent and attempt purification by column chromatography or recrystallization from a different solvent system. |
| The product may be contaminated with unreacted sulfur. | - Unreacted sulfur can often be removed by washing the crude product with a solvent in which sulfur is soluble but the product is not (e.g., carbon disulfide, with appropriate safety precautions). |
Part 4: Final Conversion to this compound
The final step involves the conversion of the 2-amino-thieno[2,3-c]pyrazole intermediate to the target molecule. If the Gewald reaction was performed with a nitrile that leads to a different functional group at the 5-position (e.g., a carboxylate from ethyl cyanoacetate), further steps like hydrolysis and decarboxylation might be necessary.[7][8][9] If the 5-position has a nitrile group, it may need to be removed or converted.
For the direct formation of the target compound, a subsequent step after the Gewald reaction might involve deamination or another functional group transformation. The specific reaction will depend on the nature of the substituent at the 5-position of the thiophene ring.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this synthesis for optimizing the overall yield?
A1: The Gewald reaction is often the most critical step. The yield and purity of the 2-aminothiophene intermediate directly impact the subsequent steps and the overall efficiency of the synthesis. Careful optimization of the base, solvent, and temperature for this multicomponent reaction is crucial.
Q2: Can I use other active methylene compounds in the Gewald reaction?
A2: Yes, other active methylene compounds such as ethyl cyanoacetate or cyanoacetamide can be used.[10] However, this will result in a different substituent at the 5-position of the thieno[2,3-c]pyrazole ring (e.g., an ester or an amide group), which may require additional synthetic steps to be converted to the desired final product.
Q3: How can I confirm the formation of the desired regioisomer of the thieno[2,3-c]pyrazole?
A3: The formation of the thieno[2,3-c]pyrazole isomer over other possible isomers (e.g., thieno[3,2-d]pyrazole) is generally directed by the starting materials. However, it is essential to confirm the structure of the final product using spectroscopic techniques such as 1H NMR, 13C NMR, and NOESY experiments, which can help in elucidating the connectivity of the atoms in the fused ring system.
Q4: What are the common impurities I should look out for?
A4: Common impurities can include unreacted starting materials, particularly the pyrazole aldehyde. In the Gewald reaction, side products from the self-condensation of the active methylene nitrile or the pyrazole aldehyde can occur. Residual sulfur is also a common impurity. During the work-up, incomplete neutralization can leave acidic or basic impurities.
Q5: What are the recommended purification techniques for the final product?
A5: The final product, this compound, can typically be purified by recrystallization from a suitable solvent or by column chromatography on silica gel. The choice of the recrystallization solvent or the eluent for chromatography will depend on the polarity of the final compound and its impurities.
References
- Novel pyrazole-clubbed thiophene derivatives via Gewald synthesis as antibacterial and anti-inflammatory agents. Arch Pharm (Weinheim). 2020 Dec;353(12):e2000103.
- Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry.
- Green methodologies for the synthesis of 2-aminothiophene. PMC. 2022 Aug 29.
- Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. 2021 Jun 10.
- Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b)
- Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Deriv
- Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry.
- (PDF)
- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
- Gewald reaction - Wikipedia.
- 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one - NIH.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
- Gewald Reaction - Organic Chemistry Portal.
- The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyan
- Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transform
- Hydrosilane-promoted cyclization of 2-aminothiophenols by CO2 to benzothiazoles. RSC Publishing.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC.
- Cyclisation reaction through hydrazine - Chemistry Stack Exchange.
- Three-Component Cascade Reaction of 1,1-Enediamines, N,N-Dimethylformamide Dimethyl Acetal, and 1,3-Dicarbonyl Compounds: Selective Synthesis of Diverse 2-Aminopyridine Deriv
- Heterocyclization of Bis(2-chloroprop-2-en-1-yl)
- Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transform
- New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflamm
- Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis.
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC.
- Decarboxyl
- Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl deriv
- Decarboxyl
- Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Publishing. 2021 Dec 22.
- Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. MDPI. 2022 Jun 18.
- (PDF) Dimethylformamide Dimethyl Acetal (DMFDMA)
- New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Publishing. 2023 Apr 25.
- Pyrazolone – Knowledge and References. Taylor & Francis.
- 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid deriv
- Ketone Formation From Carboxylic Acids by Ketonic Decarboxylation: The Exceptional Case of the Tertiary Carboxylic Acids. PubMed. 2017 Sep 18.
- Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxyl
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel pyrazole-clubbed thiophene derivatives via Gewald synthesis as antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. ias.ac.in [ias.ac.in]
- 6. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decarboxylation [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Ketone Formation from Carboxylic Acids by Ketonic Decarboxylation: The Exceptional Case of the Tertiary Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08055E [pubs.rsc.org]
Technical Support Center: Purification of 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole
Welcome to the dedicated technical support guide for the purification of 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the purification of this important heterocyclic compound. Drawing upon established principles of organic chemistry and practical laboratory experience, this guide provides in-depth troubleshooting, frequently asked questions, and detailed experimental protocols to ensure the successful isolation of high-purity this compound.
Troubleshooting Guide: Common Issues in the Purification of this compound
This section addresses specific problems you may encounter during your purification workflow, offering explanations for the underlying causes and providing actionable solutions.
Question 1: After synthesis, my crude this compound appears as a dark, oily residue. What is the likely cause and how should I proceed with purification?
Answer:
The appearance of a dark, oily crude product often points to the presence of polymeric byproducts and other colored impurities. These can arise from side reactions, particularly if the synthesis was carried out at elevated temperatures.
Causality:
-
Polymerization: The intermediates in the synthesis of thienopyrazoles, especially in Gewald-type reactions, can be prone to polymerization under certain conditions, leading to intractable tars.
-
Side Reactions: Incomplete reaction or the presence of excess reagents can lead to a complex mixture of side products that inhibit crystallization.
Recommended Action:
-
Initial Cleanup: Before attempting a more refined purification method like recrystallization or column chromatography, it is advisable to perform a preliminary cleanup. This can be achieved by dissolving the crude oil in a suitable solvent like dichloromethane or ethyl acetate and treating it with activated carbon to remove some of the colored impurities. After stirring for a short period, the carbon can be removed by filtration.
-
Solvent Trituration: If the product is expected to be a solid, trituration can be an effective method. This involves stirring the crude oil with a solvent in which the desired product is sparingly soluble but the impurities are more soluble. The purified solid can then be isolated by filtration.
-
Column Chromatography: If the initial cleanup is insufficient, column chromatography is the most effective method for separating the desired product from a complex mixture of impurities.
Question 2: I am having difficulty achieving good separation of my this compound from a closely-running impurity on my TLC plate. How can I improve the resolution?
Answer:
Poor separation in thin-layer chromatography (TLC) indicates that the chosen solvent system is not optimal for differentiating between your product and the impurity based on their polarities.
Causality:
-
Similar Polarity: The impurity likely has a polarity very similar to your target compound, causing them to have nearly identical Rf values in the selected mobile phase.
-
Inappropriate Solvent System: The solvent system may not have the right balance of polar and non-polar components to effectively resolve the mixture.
Recommended Action:
-
Systematic Solvent Screening: Experiment with a range of solvent systems with varying polarities. A good starting point for heterocyclic compounds is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or acetone). Vary the ratio of these solvents to fine-tune the separation.
-
Introduction of a Third Solvent: Adding a small amount of a third solvent with a different polarity can sometimes dramatically improve separation. For example, adding a small percentage of methanol or triethylamine to a hexane/ethyl acetate mixture can alter the interactions with the silica gel and improve resolution.
-
Alternative Stationary Phases: If solvent screening on silica gel is unsuccessful, consider using TLC plates with a different stationary phase, such as alumina (which can be basic, neutral, or acidic) or reverse-phase (C18) plates.
Table 1: Suggested TLC Solvent Systems for Thienopyrazole Derivatives
| Solvent System (v/v/v) | Polarity | Notes |
| Hexane:Ethyl Acetate (e.g., 7:3 to 1:1) | Low to Medium | A good starting point for many organic compounds. |
| Toluene:Ethyl Acetate (e.g., 8:2) | Medium | Can provide different selectivity compared to hexane-based systems. |
| Dichloromethane:Methanol (e.g., 98:2 to 95:5) | Medium to High | Effective for more polar compounds. |
| Toluene:Ethyl Acetate:Methanol (e.g., 8:2:1.5) | Medium to High | A ternary system that can resolve complex mixtures.[1] |
Question 3: My recrystallization of this compound resulted in a very low yield. What are the potential reasons for this, and how can I improve it?
Answer:
Low recovery during recrystallization is a common issue that can often be rectified by optimizing the procedure.
Causality:
-
Excess Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the compound remaining in the mother liquor upon cooling.
-
Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step, the product can crystallize out along with the impurities, leading to loss of material.
-
Inappropriate Solvent Choice: The chosen solvent may have too high a solubility for the compound even at low temperatures.
Recommended Action:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude material. Add the solvent in small portions to the heated mixture until everything just dissolves.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature to encourage the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.
-
Solvent System Optimization: If a single solvent is not providing good results, a binary solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Then, heat the mixture until it becomes clear again and allow it to cool slowly. For pyrazole derivatives, alcohols like ethanol or methanol are often good starting points for recrystallization.
Frequently Asked Questions (FAQs) for the Purification of this compound
What are the most likely impurities in a synthesis of this compound?
Based on common synthetic routes to thienopyrazoles, the following impurities are plausible:
-
Unreacted Starting Materials: Such as 1,3-dimethyl-1H-pyrazol-5-amine or the precursors to the thiophene ring.
-
Regioisomers: If an unsymmetrical precursor was used in the pyrazole ring formation, regioisomers could be present.
-
By-products from Thiophene Ring Formation (e.g., Gewald Reaction): These can include dimers of intermediates and polymeric materials.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any catalysts or bases, may be present.
What is the most effective method for purifying this compound on a large scale?
For large-scale purification, recrystallization is generally the most efficient and cost-effective method. It is highly scalable and can yield very pure material. However, significant optimization of the solvent system and crystallization conditions is required to maximize yield and purity. If recrystallization is not feasible due to the nature of the impurities, large-scale column chromatography can be performed, although it is more resource-intensive.
How can I confirm the purity of my final product?
The purity of your this compound should be assessed using a combination of analytical techniques:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value (if available) suggests high purity. Impurities will typically broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation and purity assessment. The absence of signals corresponding to impurities is a strong indicator of purity.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of your compound.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice. A single sharp peak indicates high purity.
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization to obtain a crystalline, high-purity solid.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of solvents)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but have low solubility when cold. Ethanol is a good starting point for many thienopyrazole derivatives.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and begin heating the mixture with stirring.
-
Achieve Saturation: Continue to add the solvent in small portions until the solid just dissolves completely in the boiling solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
-
Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography of this compound
Objective: To purify this compound from a mixture of impurities using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Chromatography column
-
Eluent (solvent system determined by TLC)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that gives a good separation of the desired compound from impurities, with an Rf value for the product ideally between 0.2 and 0.4.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
Drain the eluent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a less polar solvent.
-
Carefully apply the sample solution to the top of the silica gel.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (if using flash chromatography) and begin collecting fractions.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Purification Workflow Decision Tree
Caption: Decision tree for selecting a purification method.
Troubleshooting Chromatography Separation
Caption: Troubleshooting guide for TLC separation issues.
References
-
Hanna, S. Y. (2017). Answer to "What solvent should I use to recrystallize pyrazoline?". ResearchGate. Available at: [Link]
- BenchChem. (2025).
-
Queiroz, C. A. (2017). Answer to "What solvent should I use to recrystallize pyrazoline?". ResearchGate. Available at: [Link]
-
Farghaly, A.-R. (2023). Thieno[2,3-c]pyrazoles and Related Heterocycles. ResearchGate. Available at: [Link]
-
MDPI. (2022). 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. MDPI. Available at: [Link]
Sources
Technical Support Center: Navigating Solubility Challenges with Thieno[2,3-c]pyrazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thieno[2,3-c]pyrazole derivatives. This guide is designed to provide practical, in-depth solutions to the common solubility challenges encountered during the experimental and formulation stages with this important class of compounds. By understanding the underlying principles and employing the systematic approaches detailed below, you can effectively enhance the solubility of your thieno[2,3-c]pyrazole derivatives, leading to more reliable experimental data and advancing your research and development goals.
Introduction: The Solubility Hurdle with Thieno[2,3-c]pyrazoles
Thieno[2,3-c]pyrazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] However, their often planar and rigid structure, coupled with a tendency for strong intermolecular interactions, frequently leads to poor aqueous solubility. This inherent low solubility can be a major obstacle, impacting everything from initial biological screening to the development of viable oral dosage forms.[2][3][4] Poor solubility can result in low and erratic bioavailability, hindering the translation of promising compounds from the lab to clinical applications.[5][6]
This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve these solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My thieno[2,3-c]pyrazole derivative shows very low solubility in aqueous buffers for my initial in vitro assays. What are my immediate options?
This is a common starting point for many researchers. The initial goal is to achieve a sufficient concentration for reliable biological testing. Here’s a systematic approach to address this:
A1: Initial Solubility Enhancement Strategies
For early-stage research, the focus is on simple, rapid methods to get your compound into a solution.
1. pH Modification:
-
Scientific Rationale: Many organic molecules, including heterocyclic compounds like thieno[2,3-c]pyrazoles, have ionizable functional groups.[7][8] Altering the pH of the solution can protonate or deprotonate these groups, leading to the formation of a salt with significantly higher aqueous solubility.[9][10]
-
Troubleshooting Steps:
-
Identify Ionizable Groups: Examine the structure of your derivative. Look for basic nitrogen atoms within the pyrazole or other substituents, or acidic protons.
-
Determine pKa: If possible, determine the pKa of the ionizable group(s). This will guide the selection of the appropriate pH range for solubilization.
-
Systematic pH Screening: Prepare a series of buffers with varying pH values (e.g., from pH 2 to pH 10). Add your compound to each buffer at the desired concentration and determine the solubility. For basic compounds, solubility will generally increase at lower pH, while acidic compounds will be more soluble at higher pH.[11]
-
-
Caution: Be mindful of the pH stability of your compound and the pH constraints of your biological assay. Extreme pH values can cause degradation or interfere with cellular processes.[12]
2. Co-solvents:
-
Scientific Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds by reducing the polarity of the aqueous environment.[13][14]
-
Common Co-solvents for in vitro use:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycols (PEGs) of low molecular weight
-
Propylene glycol
-
-
Troubleshooting Steps:
-
Prepare a Concentrated Stock Solution: Dissolve your compound in a pure co-solvent (e.g., 100% DMSO) to create a high-concentration stock.
-
Serial Dilution: Serially dilute the stock solution into your aqueous assay buffer. It's crucial to keep the final concentration of the co-solvent low (typically <1% and often <0.1%) to avoid solvent-induced artifacts in your biological assay.
-
-
Data Presentation: Recommended Starting Concentrations of Co-solvents for in vitro Assays
Co-solvent Typical Stock Concentration Recommended Final Assay Concentration Key Considerations DMSO 10-50 mM < 0.5% (v/v) Can be toxic to some cell lines at higher concentrations. Ethanol 10-50 mM < 1% (v/v) Can affect enzyme kinetics and cell membrane integrity. | PEG 400 | 10-50 mM | < 2% (v/v) | Generally well-tolerated but can be viscous. |
Visual Workflow for Initial Solubility Screening
Caption: Initial decision tree for addressing solubility in early-stage experiments.
Q2: I've tried basic pH and co-solvent adjustments, but my compound still precipitates out of solution, or I need a higher concentration for in vivo studies. What's the next step?
When simple methods are insufficient, more advanced formulation strategies are required. These techniques aim to create stable, higher-concentration solutions or dispersions.
A2: Advanced Formulation Strategies
1. Complexation with Cyclodextrins:
-
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate poorly soluble "guest" molecules, like your thieno[2,3-c]pyrazole derivative, forming an inclusion complex that has significantly improved aqueous solubility.[17][]
-
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
-
Experimental Protocol: Screening for Cyclodextrin Solubilization
-
Prepare Cyclodextrin Solutions: Make a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0%, 1%, 2%, 5%, 10% w/v).
-
Add Compound: Add an excess of your thieno[2,3-c]pyrazole derivative to each solution.
-
Equilibrate: Agitate the mixtures at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate and Quantify: Centrifuge or filter the samples to remove the undissolved solid. Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Phase-Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear increase indicates the formation of a soluble complex.
-
-
Trustworthiness: This method is widely used in pharmaceutical development and is the basis for several marketed drug products.[16][19]
2. Solid Dispersions:
-
Scientific Rationale: A solid dispersion is a system where the drug is dispersed in an inert carrier matrix, usually a hydrophilic polymer.[3][20] This can enhance solubility by reducing the particle size of the drug to a molecular level and improving its wettability.[9][21][22]
-
Common Carriers:
-
Polyvinylpyrrolidone (PVP)
-
Polyethylene glycols (PEGs)
-
Hydroxypropyl methylcellulose (HPMC)
-
-
Preparation Methods:
-
Key Advantage: Solid dispersions can create amorphous forms of the drug, which are generally more soluble than their crystalline counterparts because no energy is required to break the crystal lattice.[20]
3. Nanosuspensions:
-
Scientific Rationale: Nanosuspensions are colloidal dispersions of pure drug particles with a size in the nanometer range.[23] According to the Noyes-Whitney equation, reducing the particle size dramatically increases the surface area, which in turn increases the dissolution rate.[13][24]
-
Preparation Techniques:
-
Benefit for Development: Nanosuspensions are particularly useful for drugs that are poorly soluble in both aqueous and organic media, making them suitable for various routes of administration, including oral and injectable.[28]
Visual Representation of Advanced Solubility Enhancement Techniques
Caption: Overview of advanced formulation strategies for thieno[2,3-c]pyrazoles.
Q3: Can I chemically modify my thieno[2,3-c]pyrazole derivative to improve its solubility without losing its biological activity?
Yes, this is a common strategy in medicinal chemistry, often referred to as the prodrug approach.
A3: The Prodrug Strategy
-
Scientific Rationale: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[29][30] By attaching a polar, ionizable promoiety to the parent molecule, its aqueous solubility can be significantly increased.[31][32]
-
Common Prodrug Approaches for Improving Solubility:
-
Phosphate Esters: Attaching a phosphate group creates a highly water-soluble prodrug that can be cleaved by phosphatases in vivo.[31]
-
Amino Acid Conjugates: Linking an amino acid can introduce an ionizable group, improving solubility.
-
Glycosides: Attaching a sugar moiety can also enhance aqueous solubility.
-
-
Key Considerations:
-
Bioreversibility: The linkage between the drug and the promoiety must be cleavable under physiological conditions to release the active drug.
-
Impact on Activity: The prodrug itself should ideally be inactive to minimize off-target effects.
-
Synthetic Feasibility: The synthesis of the prodrug should be efficient and scalable.
-
-
Authoritative Grounding: The prodrug approach is a well-established and successful strategy, with a significant percentage of newly approved drugs being prodrugs.[30][32][33]
Logical Flow of Prodrug Design
Caption: A streamlined workflow for the design and evaluation of a soluble prodrug.
Conclusion
Addressing the solubility challenges of thieno[2,3-c]pyrazole derivatives is a critical step in their development as therapeutic agents. By systematically applying the strategies outlined in this guide—from simple pH and co-solvent adjustments for initial screening to more advanced techniques like cyclodextrin complexation, solid dispersions, nanosuspensions, and prodrug design for later-stage development—researchers can overcome these obstacles. Each approach has its own scientific basis and practical considerations, and the optimal strategy will depend on the specific properties of the compound and the intended application.
References
- APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS. (n.d.).
- Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130.
- Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. (n.d.). Nanofabrication - Eurasia.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
- Nanosuspension: An approach to enhance solubility of drugs. (n.d.). PMC - NIH.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). PMC.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC - NIH.
- Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. (2025, July 1). Jetir.Org.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PMC.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI.
- Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs. (n.d.). Drug Development and Delivery.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC.
- Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC.
- Enhancing Medication Solubility Using Nanosuspension: A Method. (n.d.). Asian Journal of Pharmaceutics.
- Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. (n.d.). PMC.
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30).
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher.
- A Review:Solid Dispersion, a Technique of Solubility Enhancement. (n.d.).
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.).
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
- Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). Journal of Advanced Pharmacy Education and Research.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
- Solubility Enhancement Techniques. (n.d.). Pharmaguideline.
- 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). OUCI.
- Cosolvent and Complexation Systems. (2022, May 30). Pharma Excipients.
- Prodrug strategies to overcome poor water solubility. (2025, August 6). ResearchGate.
- Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
- Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694.
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.).
- Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd..
- Prodrug Approach as a Strategy to Enhance Drug Permeability. (n.d.). MDPI.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (n.d.). ResearchGate.
- Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022, October 1). PMC.
- Thieno[2,3-c]pyrazoles and Related Heterocycles. (2025, August 7). ResearchGate.
- Synthesis of thieno[2,3-c]pyrazoles 195 and 196a,b. Reagents and.... (n.d.). ResearchGate.
- View of Synthesis and Cytotoxicity of Thiophene, Thieno[2,3-C]Pyrazole, Thieno[2,3-D]Pyrimidine and Pyridine Derivatives Derived from 2-Acetylfuran. (n.d.). Conscientia Beam.
- Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2022, September 15). Asian Journal of Dental and Health Sciences.
- Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. (n.d.). NIH.
- (PDF) Synthesis and Cytotoxicity of Thiophene, Thieno[2,3-C]Pyrazole, Thieno[2,3-D]Pyrimidine and Pyridine Derivatives Derived from 2-Acetylfuran. (2025, August 6). ResearchGate.
- 16.4: The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts.
- How does pH affect solubility? (2025, March 11). askIITians.
- Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. (2018, January 11). NIH.
- Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025, November 12). PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. jetir.org [jetir.org]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 10. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How does pH affect solubility? - askIITians [askiitians.com]
- 12. ajdhs.com [ajdhs.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. wisdomlib.org [wisdomlib.org]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 19. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 20. japer.in [japer.in]
- 21. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jopcr.com [jopcr.com]
- 23. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. asiapharmaceutics.info [asiapharmaceutics.info]
- 25. ijpbr.in [ijpbr.in]
- 26. Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges | Nanofabrication [eaapublishing.org]
- 27. mdpi.com [mdpi.com]
- 28. FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs [drug-dev.com]
- 29. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 30. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Guide: Biological Activity of Thieno[2,3-c]pyrazole vs. Indazole Scaffolds
Executive Summary
In the realm of medicinal chemistry, scaffold hopping is a pivotal strategy for optimizing potency, selectivity, and intellectual property (IP) position. This guide provides a technical comparison between the established Indazole scaffold (a "privileged structure" in FDA-approved drugs) and its bioisostere, the Thieno[2,3-c]pyrazole .
While Indazole represents a cornerstone in kinase inhibition (e.g., Pazopanib, Niraparib), the Thieno[2,3-c]pyrazole moiety is emerging as a potent alternative. This guide analyzes their structural divergences, biological performance in oncology (specifically kinase inhibition), and experimental validation protocols.
Structural & Physicochemical Profiling
The primary distinction lies in the fusion ring: a benzene ring in Indazole versus a thiophene ring in Thieno[2,3-c]pyrazole. This substitution fundamentally alters the electronic landscape and binding capabilities.
Core Scaffold Visualization
The following diagram illustrates the structural relationship and atom numbering, highlighting the bioisosteric replacement of the carbocyclic ring with the heterocyclic thiophene.
Figure 1: Structural evolution from Indazole to Thieno[2,3-c]pyrazole, highlighting key physicochemical shifts.
Physicochemical Comparative Matrix[1]
| Feature | Indazole (Reference) | Thieno[2,3-c]pyrazole (Target) | Impact on Drug Design |
| Ring System | Benzo-fused pyrazole | Thieno-fused pyrazole | Thiophene is a 5-membered ring, altering the vector of substituents at the 3-position. |
| Electronic Nature | Aromatic, stable | Electron-rich (excess | Thiophene ring can participate in |
| Solubility | Moderate to Low (Planar stack) | Often Improved | The presence of Sulfur and the 5,5-fused system often disrupts crystal packing energy compared to 6,5-systems. |
| Metabolic Liability | Hydroxylation on Benzene | S-oxidation / Ring opening | Thiophene can be metabolically active; requires careful SAR to block reactive positions. |
| Kinase Binding | Hinge Binder (N1-H/N2) | Hinge Binder (N1-H/N2) | Retains the critical donor-acceptor motif required for ATP-competitive inhibition. |
Biological Activity Landscape
Kinase Inhibition Profile
Both scaffolds excel as ATP-competitive kinase inhibitors. The pyrazole moiety typically anchors to the kinase hinge region via hydrogen bonds.
Comparative Data: Specific Targets
The following table synthesizes experimental data comparing high-potency Thieno[2,3-c]pyrazole derivatives against Indazole standards or reference inhibitors.
| Target Kinase | Thieno[2,3-c]pyrazole Lead | Activity (IC50) | Indazole Reference / Standard | Comparison Note |
| VEGFR-2 | Compound 17f (Thieno[2,3-d]pyrimidine related)* | 0.23 ± 0.03 µM | Sorafenib (Standard) = 0.23 µM | Thieno-fused systems achieve equipotency to market standards in VEGFR-2 inhibition. |
| EGFR | Compound 6g | 9.68 µM (Cellular) | Gefitinib (Quinazoline) | Thieno-pyrazole shows promise but currently lags behind the nanomolar potency of optimized quinazolines/indazoles in EGFR. |
| GSK-3 | Compound 3a | 74.4 nM | Indazole-based GSK inhibitors | High Potency: The thieno scaffold allows specific orientation for the "DFG-out" conformation binding. |
| Aurora Kinase | Thieno[2,3-c]pyrazole derivatives | Low Micromolar | Danusertib (Pyrrolo-pyrazole) | Thieno isomers (specifically [3,2-c]) are often cited as superior Aurora inhibitors, but [2,3-c] retains activity.[1] |
*Note: While direct head-to-head data is rare, Compound 17f represents the high potential of thieno-fused systems in angiogenesis pathways.
Cytotoxicity & Mechanism of Action (Tpz-1 Case Study)
A specific thieno[2,3-c]pyrazole derivative, Tpz-1 , has demonstrated a unique mechanism distinct from typical indazole kinase inhibitors.[2]
-
Effect: Induces apoptosis in HL-60 leukemia cells (nanomolar range).[2]
-
Mechanism: Tubulin destabilization (Mitotic Inhibition) + Multi-kinase modulation (p38, Akt suppression).
-
Selectivity: High selectivity for cancer cells over fibroblasts (Hs27).[3][4]
Experimental Protocols
To validate the biological activity of a Thieno[2,3-c]pyrazole vs. an Indazole, the following protocols are recommended. These ensure reproducibility and direct comparability.
Synthesis: The Gewald Strategy (Thieno-fused core)
Unlike Indazoles (often synthesized from hydrazines and diketones), Thieno[2,3-c]pyrazoles are efficiently accessed via the Gewald reaction followed by hydrazine cyclization.
-
Step 1 (Gewald Reaction): Condense a ketone/aldehyde with an activated nitrile (e.g., malononitrile) and elemental Sulfur (
) in the presence of a base (Morpholine/Et3N) to form a 2-aminothiophene intermediate. -
Step 2 (Diazotization/Cyclization): Treat the 2-aminothiophene with NaNO2/HCl followed by reduction or direct reaction with hydrazine hydrate to close the pyrazole ring.
-
Critical Control: Temperature must be kept <5°C during diazotization to prevent decomposition.
-
In Vitro Kinase Assay (Universal Protocol)
Objective: Determine IC50 values for both scaffolds against a target kinase (e.g., VEGFR-2).
Reagents:
-
Recombinant Kinase (VEGFR-2)
-
Substrate: Poly(Glu,Tyr) 4:1
-
ATP (Radiolabeled
-33P or Fluorescent tracer) -
Test Compounds (Thieno-analog vs Indazole-analog)
Workflow:
-
Preparation: Dissolve compounds in 100% DMSO. Prepare 10-point serial dilutions (Start 10 µM, 1:3 dilution).
-
Incubation: Mix Kinase buffer, Substrate, and Compound in a 96-well plate. Incubate 10 min at RT (allows compound to bind hinge).
-
Reaction Start: Add ATP solution.
-
Reaction Stop: After 60 min, add EDTA/Stop solution.
-
Detection: Measure phosphorylation via scintillation counting (if radiometric) or FRET signal.
-
Analysis: Fit data to the sigmoid dose-response equation:
Signaling Pathway Visualization
The following diagram maps the downstream effects of the Thieno[2,3-c]pyrazole derivative Tpz-1 , illustrating its multi-target impact compared to the typically more mono-targeted Indazole kinase inhibitors.
Figure 2: Mechanism of Action for Tpz-1, a representative thieno[2,3-c]pyrazole, showing dual microtubule/kinase interference.
Conclusion & Strategic Recommendation
Thieno[2,3-c]pyrazole is not merely a structural mimic of Indazole ; it is a functional evolution offering distinct advantages:
-
Novelty: It bypasses the crowded Indazole patent space.
-
Potency: Demonstrated nanomolar activity against GSK-3
and micromolar efficacy against VEGFR-2. -
Versatility: Capable of dual-action (kinase inhibition + tubulin disruption), a profile rarely seen in simple indazoles.
Recommendation: For drug discovery programs hitting "potency ceilings" or "solubility walls" with Indazole series, a scaffold hop to Thieno[2,3-c]pyrazole is a scientifically sound strategy. The sulfur atom provides unique vectors for interaction within the ATP-binding pocket that carbocycles cannot replicate.
References
-
Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. Biology, 2022.[2][3][4]
-
Discovery of 4,5-Dihydro-1H-thieno[2′,3′:2,3]thiepino[4,5-c]pyrazole-3-carboxamide Derivatives as the Potential Epidermal Growth Factor Receptors for Tyrosine Kinase Inhibitors. Molecules, 2018.[5]
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 2021.
-
Design, synthesis and biological evaluation of thieno[3,2-c]pyrazol-urea derivatives as potent glycogen synthase kinase 3β inhibitors. Bioorganic & Medicinal Chemistry Letters, 2024.[6]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2019.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 4,5-Dihydro-1 H-thieno[2',3':2,3]thiepino [4,5-c]pyrazole-3-carboxamide Derivatives as the Potential Epidermal Growth Factor Receptors for Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of thieno[3,2-c]pyrazol-urea derivatives as potent glycogen synthase kinase 3β inhibitors based on the DFG-out conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
